Cas no 459-01-8 (1-(4-Fluorophenyl)propan-2-amine hydrochloride)

1-(4-Fluorophenyl)propan-2-amine hydrochloride structure
459-01-8 structure
Product name:1-(4-Fluorophenyl)propan-2-amine hydrochloride
CAS No:459-01-8
MF:C9H12FN.HCL
MW:189.66
CID:37546
PubChem ID:120675

1-(4-Fluorophenyl)propan-2-amine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 1-(4-Fluorophenyl)propan-2-amine hydrochloride
    • 1-(4-fluorophenyl)propan-2-aMine HCl
    • p-Fluoro-alpha-methylphenethylamine hydrochloride
    • A-methylbenzeneethanamine hydrochloride
    • UNII-YIJ78M8D5Q
    • AS-45738
    • CHEMBL1984078
    • 1-(4-Fluorophenyl)-2-Propanamine HCl
    • YIJ78M8D5Q
    • 4-fluoro-
    • NSC93735
    • 4-FLUOROAMPHETAMINE HYDROCHLORIDE, (+/-)-
    • 1-(4-fluorophenyl)-2-propanamine hydrochloride
    • Benzeneethanamine, p-fluoro-alpha-methyl-, hydrochloride
    • 64609-06-9
    • BL000373
    • NSC-93735
    • 2-Amino-1-(4-fluorophenyl)propane Hydrochloride
    • d,l-4-Fluoroamphetamine.HCl, 1mg/ml in Methanol
    • 1-(4-fluorophenyl)propan-2-amine;hydrochloride
    • J-503317
    • 4-Fluoroamphetamine Hydrochloride 1.0 mg/ml in Methanol (as free base)
    • 4-FLUOROAMPHETAMINE HYDROCHLORIDE
    • 4-Fluoroamphetamine HCl
    • DTXSID101348050
    • p-fluoro-amphetamine hydrochloride salt
    • Q27294541
    • p-Fluoroamphetamine hydrochloride
    • Phenethylamine, p-fluoro-alpha-methyl-, hydrochloride
    • 4-Fluoro-alpha-methylbenzeneethanamine hydrochloride
    • SCHEMBL15940967
    • AKOS005255228
    • PD019750
    • 459-01-8
    • rac 4-Fluoro Amphetamine Hydrochloride
    • A826920
    • BENZENEETHANAMINE, 4-FLUORO-.ALPHA.-METHYL-, HYDROCHLORIDE (1:1)
    • d,l-4-Fluoroamphetamine.HCl
    • Inchi: 1S/C9H12FN.ClH/c1-7(11)6-8-2-4-9(10)5-3-8;/h2-5,7H,6,11H2,1H3;1H
    • InChI Key: GKWYMWZWSCKSMT-UHFFFAOYSA-N
    • SMILES: CC(N)CC1=CC=C(F)C=C1.Cl

Computed Properties

  • Exact Mass: 189.07200
  • Monoisotopic Mass: 189.072
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 108
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26A^2

Experimental Properties

  • Density: 1.042g/cm3
  • Boiling Point: 215.2ºC at 760mmHg
  • Flash Point: 93.6ºC
  • PSA: 26.02000
  • LogP: 3.21770

1-(4-Fluorophenyl)propan-2-amine hydrochloride Security Information

  • Hazard Statement: Irritant
  • Hazardous Material Identification: Xi

1-(4-Fluorophenyl)propan-2-amine hydrochloride Related Literature

Recommended suppliers
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Jincang Pharmaceutical (Shanghai) Co., LTD.